molecular formula C17H14N2O2S2 B2616030 5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide CAS No. 869471-53-4

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

Cat. No. B2616030
CAS RN: 869471-53-4
M. Wt: 342.43
InChI Key: GQMDCDINFHNMAY-UHFFFAOYSA-N
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Description

“5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide” is a compound that falls under the category of thiophene derivatives . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of “5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide” would be a complex derivative of this basic thiophene structure.


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as the compound , have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anti-Inflammatory Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anti-inflammatory . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Anticancer Properties

Thiophene derivatives also exhibit anticancer properties . The unique structure of these compounds allows for diverse applications, including drug discovery.

Antimicrobial Properties

Thiophene derivatives have shown antimicrobial properties . For instance, some synthesized derivatives have shown a greater inhibitory effect against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Their unique structure allows for diverse applications, including material synthesis.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the development of organic field-effect transistors (OFETs) . Their unique structure and properties make them suitable for this application .

Catalysis

The unique structure of “5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide” allows for diverse applications, including catalysis. This makes it a versatile chemical compound used in scientific research.

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-phenyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c18-16(21)13-10-14(11-5-2-1-3-6-11)23-17(13)19-15(20)9-12-7-4-8-22-12/h1-8,10H,9H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMDCDINFHNMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CC3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-(2-(thiophen-2-yl)acetamido)thiophene-3-carboxamide

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